molecular formula C19H20O5 B10835041 2,2-dimethyl-8-oxo-3H,4H-pyrano[3,2-g]chromen-3-yl (2E)-2-methylbut-2-enoate

2,2-dimethyl-8-oxo-3H,4H-pyrano[3,2-g]chromen-3-yl (2E)-2-methylbut-2-enoate

Cat. No.: B10835041
M. Wt: 328.4 g/mol
InChI Key: AGABNGOXUSXQDD-UHFFFAOYSA-N
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Description

PMID27841045-Compound-130 is a small molecular drug that targets xanthine dehydrogenase/oxidase. This enzyme plays a crucial role in purine degradation by catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. The compound is of significant interest due to its potential therapeutic applications in treating conditions related to purine metabolism errors and mineral deficiencies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID27841045-Compound-130 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds typically involve:

    Formation of the core structure: This step often involves cyclization reactions.

    Functional group modifications: Introduction of specific functional groups through substitution or addition reactions.

    Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Industrial Production Methods

Industrial production of PMID27841045-Compound-130 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch or continuous flow reactors: To maintain consistent reaction conditions.

    Automated purification systems: For efficient separation and purification of the compound.

    Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

PMID27841045-Compound-130 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.

Scientific Research Applications

PMID27841045-Compound-130 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study oxidation-reduction reactions.

    Biology: Investigated for its role in purine metabolism and its effects on cellular processes.

    Medicine: Potential therapeutic applications in treating gout and other conditions related to uric acid metabolism.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

PMID27841045-Compound-130 exerts its effects by inhibiting xanthine dehydrogenase/oxidase. This inhibition reduces the production of uric acid, which is beneficial in treating conditions like gout. The molecular targets include the active site of the enzyme, where the compound binds and prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid .

Comparison with Similar Compounds

Similar Compounds

    Allopurinol: Another xanthine oxidase inhibitor used to treat gout.

    Febuxostat: A non-purine selective inhibitor of xanthine oxidase.

    Topiroxostat: A novel xanthine oxidase inhibitor with a different chemical structure.

Uniqueness

PMID27841045-Compound-130 is unique due to its specific binding affinity and inhibition mechanism. Unlike other inhibitors, it may offer a different pharmacokinetic profile and potentially fewer side effects, making it a promising candidate for further research and development .

Properties

IUPAC Name

(2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) 2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-5-11(2)18(21)23-16-9-13-8-12-6-7-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGABNGOXUSXQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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